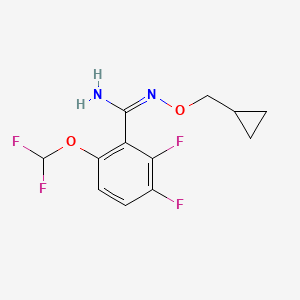![molecular formula C12H9N5 B6343371 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine CAS No. 37562-47-3](/img/structure/B6343371.png)
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . They are capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, which includes “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine”, has been covered in various studies . The synthetic methods used for the synthesis of these compounds often start from a preformed pyrimidine ring or a pyridine ring . For example, one synthetic approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of NaOMe/MeOH, and guanidine .Molecular Structure Analysis
The molecular structure of “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” is characterized by the fusion of a pyridine and a pyrimidine ring . This structure is included in the concept of privileged heterocyclic scaffolds, introduced for drug discovery probably due to their resemblance with DNA bases .Chemical Reactions Analysis
The chemical reactions involving “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” are complex and can involve various steps . For instance, the cyclization to pyrido[2,3-d]pyrimidin-5-one is accompanied by the elimination of N,N-dimethylpropionamide .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrido[2,3-d]pyrimidine-7(8H)-one scaffold has drawn attention due to its resemblance to nitrogen bases found in DNA and RNA. Researchers have explored derivatives of this compound as potential anticancer agents. Mechanistic investigations have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells . Further studies are needed to optimize their efficacy and selectivity.
Cyclin-Dependent Kinase (CDK) Inhibition
Substituted 2-aminopyridines derived from this scaffold exhibit potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) . CDKs play a crucial role in cell cycle regulation, and their dysregulation is associated with various diseases, including cancer. These compounds could serve as promising leads for developing CDK inhibitors.
Tyrosine Kinase Inhibition
Exploring the pyrido[2,3-d]pyrimidin-7(8H)-one structure, researchers have expanded its diversity by introducing various substituents at the C4 position. These include N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. Notably, these derivatives have never been explored in the context of tyrosine kinase inhibitors, particularly as ZAP-70 inhibitors . Tyrosine kinases play essential roles in cell signaling and are implicated in cancer and other diseases.
Antibacterial Activity
While not extensively studied, some pyrido[2,3-d]pyrimidine derivatives exhibit antibacterial properties. For instance, pipemidic acid, based on a similar scaffold, has shown activity against Gram-negative and some Gram-positive bacteria . Further exploration of this aspect could reveal novel antibacterial agents.
Direcciones Futuras
The future directions for “7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine” could involve further exploration of its potential as a therapeutic agent, given its broad spectrum of activities . Additionally, the development of new synthetic methods and the study of its mechanism of action could also be areas of future research .
Mecanismo De Acción
Target of Action
The compound 7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine is a type of privileged heterocyclic scaffold . These scaffolds are capable of providing ligands for several receptors in the body . .
Mode of Action
It is known that the combination of substituents at c2 and c4 of pyrido[2,3-d]pyrimidin-7(8h)-ones is normally in correlation with the biological activity desired for such heterocycles . The substitution pattern at C5 and C6 is usually responsible for the selectivity of one receptor with respect to another .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that pyrido[2,3-d]pyrimidines are capable of providing ligands for several receptors in the body , which suggests that they may have a variety of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
7-pyridin-4-ylpyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c13-12-15-7-9-1-2-10(16-11(9)17-12)8-3-5-14-6-4-8/h1-7H,(H2,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGLGZGKKAQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)


